

Application Notes and Protocols for N-Isovaleroylglycine Extraction from Dried Blood Spots

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Compound of Interest

Compound Name: *N-Isovaleroylglycine*

Cat. No.: *B134872*

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Introduction

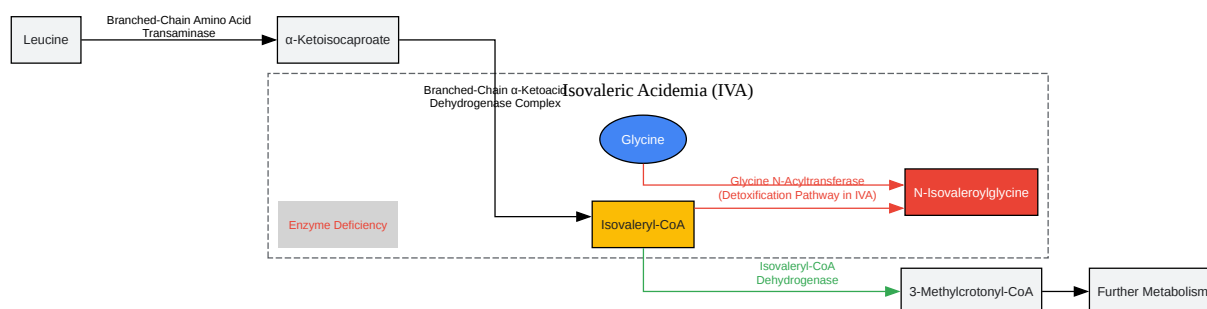
N-Isovaleroylglycine (IVG) is a key biomarker for the diagnosis and monitoring of Isovaleric Acidemia (IVA), an inherited metabolic disorder affecting the leucine catabolism pathway. The accumulation of isovaleryl-CoA, due to a deficiency in isovaleryl-CoA dehydrogenase, leads to its conjugation with glycine to form IVG, which is then excreted. Dried blood spots (DBS) offer a minimally invasive, stable, and easily transportable sample matrix for the analysis of IVG, making it an ideal method for newborn screening and patient monitoring.

This document provides a detailed protocol for the extraction and quantification of **N-Isovaleroylglycine** from dried blood spots using Ultra Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Metabolic Pathway of N-Isovaleroylglycine Formation

In healthy individuals, the amino acid leucine is broken down through a series of enzymatic reactions. However, in individuals with Isovaleric Acidemia, a deficiency in the enzyme isovaleryl-CoA dehydrogenase disrupts this pathway. This leads to an accumulation of

isovaleryl-CoA, which is then detoxified by conjugation with glycine to form **N-Isovaleroylglycine**.



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Caption: Leucine catabolism and **N-Isovaleroylglycine** formation in Isovaleric Acidemia.

Experimental Protocol

This protocol is based on the method described by Rashed et al. (2018) for the analysis of acylglycines in DBS.

Materials and Reagents

- Dried blood spot collection cards (e.g., Whatman 903)
- 3.2 mm hole puncher
- Microcentrifuge tubes (1.5 mL)
- **N-Isovaleroylglycine** analytical standard
- Stable isotope-labeled internal standard (e.g., **N-Isovaleroylglycine-d7**)

- Methanol (LC-MS grade)
- Acetonitrile (LC-MS grade)
- Water (LC-MS grade)
- 3 N Butanolic-HCl
- Nitrogen gas supply
- Centrifuge
- Vortex mixer
- Heating block or incubator (65°C)
- UPLC-MS/MS system

Sample Preparation and Extraction

- **DBS Punching:** Punch two 3.2 mm discs from the center of the dried blood spot and place them into a 1.5 mL microcentrifuge tube.
- **Internal Standard Addition:** Add the internal standard solution to each tube.
- **Extraction:** Add 100 µL of methanol to each tube. Vortex vigorously for 30 seconds.
- **Incubation:** Incubate the tubes at room temperature for 30 minutes with gentle shaking.
- **Centrifugation:** Centrifuge the tubes at 13,000 x g for 5 minutes.
- **Supernatant Transfer:** Carefully transfer the methanol supernatant to a clean tube.
- **Evaporation:** Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

Derivatization (Butylation)

- **Reagent Addition:** Add 50 µL of 3 N Butanolic-HCl to each dried extract.

- Incubation: Cap the tubes tightly and incubate at 65°C for 15 minutes.
- Evaporation: Evaporate the butanolic-HCl to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase starting condition (e.g., 80% Acetonitrile in water). Vortex to mix.
- Transfer: Transfer the reconstituted sample to an autosampler vial for UPLC-MS/MS analysis.

UPLC-MS/MS Analysis

- UPLC System: A high-pressure binary solvent manager and sample manager.
- Column: A suitable reversed-phase column (e.g., C18, 2.1 x 50 mm, 1.7 µm).
- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: 0.1% Formic acid in acetonitrile.
- Gradient: A suitable gradient to separate **N-Isovaleroylglycine** from other components.
- Mass Spectrometer: A tandem quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
- Ionization Mode: Positive ion mode.
- Detection: Multiple Reaction Monitoring (MRM) of the specific precursor-to-product ion transitions for **N-Isovaleroylglycine** and its internal standard.

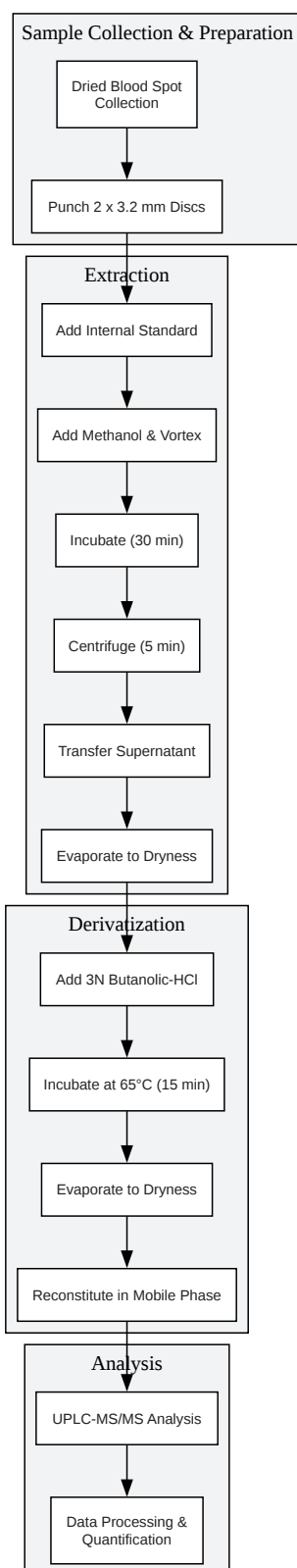
Data Presentation

The following table summarizes the typical quantitative performance of a validated UPLC-MS/MS method for **N-Isovaleroylglycine** in dried blood spots.

Parameter	Result
Linearity (μM)	0.005 - 25.0
Correlation Coefficient (r^2)	> 0.99
Intra-Assay Precision (%CV)	< 15%
Inter-Assay Precision (%CV)	< 15%
Recovery (%)	85 - 115%
Lower Limit of Quantification (LLOQ)	Dependent on instrument sensitivity, typically in the low nM range.

Experimental Workflow Diagram

The following diagram illustrates the complete workflow from sample collection to data analysis.



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Caption: Workflow for **N-Isovaleroylglycine** extraction and analysis from DBS.

- To cite this document: BenchChem. [Application Notes and Protocols for N-Isovaleroylglycine Extraction from Dried Blood Spots]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b134872#protocol-for-n-isovaleroylglycine-extraction-from-dried-blood-spots>]

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